molecular formula C20H20N2O5 B2557452 Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 400078-32-2

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No. B2557452
CAS RN: 400078-32-2
M. Wt: 368.389
InChI Key: XHRRTYBCUKFJNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Phenyl rings are generally quite stable but can undergo reactions at the positions ortho, meta, and para to the substituents. Pyrimidine rings can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar hydroxy groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study by Sherif et al. (1993) outlines a convenient synthesis pathway for thiazolopyrimidines and thiazolodipyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic compound synthesis Sherif, Youssef, Mobarak, & Abdel-fattah, 1993.

  • Kim and Santilli (1969) reported on the synthesis of pyrrolo[2,3-d]pyrimidines, further emphasizing the broad applicability of pyrimidine frameworks in creating diverse molecular architectures Kim & Santilli, 1969.

  • The research by Chikhale et al. (2009) focused on synthesizing and evaluating the pharmacological properties of tetrahydropyrimidine-5-carboxylates, indicating the ongoing interest in these compounds for potential therapeutic applications Chikhale, Bhole, Khedekar, & Bhusari, 2009.

  • Ahankar et al. (2021) developed an efficient method for synthesizing a highly substituted pyrrolidinone derivative, showcasing the chemical versatility of pyrimidine derivatives in synthetic organic chemistry Ahankar, Ramazani, Saeidian, Ślepokura, & Lis, 2021.

Heterocyclic Chemistry and Catalysis

  • Cahyana et al. (2022) explored the catalytic ability of L-proline nitrate in ionic liquids for the synthesis of pyrimidine derivatives, highlighting the exploration of green chemistry principles in the synthesis of heterocyclic compounds Cahyana, Liandi, & Anwar, 2022.

  • The study by Youssef et al. (2011) on thiazolopyrimidines demonstrated the biocidal properties of synthesized compounds, suggesting their potential utility in developing new antimicrobial agents Youssef, Abbady, Ahmed, & Omar, 2011.

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The presence of polar hydroxy groups could allow for hydrogen bonding with biological targets .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(13-9-10-14(23)15(11-13)26-2)21-18(22-19(16)24)12-7-5-4-6-8-12/h4-11,16-17,23H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRTYBCUKFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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